

Thermochemical Properties of 3-Chlorobenzyl Chloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Chlorobenzyl chloride

Cat. No.: B1666202

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **3-Chlorobenzyl chloride** (m-Chlorobenzyl chloride), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited direct experimental thermochemical data for this specific compound, this guide leverages data from structurally related compounds, namely benzyl chloride and dichlorobenzene isomers, to provide estimations and context. This document also outlines the standard experimental and computational methodologies for determining such properties and explores a significant reaction pathway.

Core Thermochemical Data

A summary of key thermochemical and physical properties for **3-Chlorobenzyl chloride** and related compounds is presented below. It is important to note that where direct experimental data for **3-Chlorobenzyl chloride** is unavailable, values are estimated based on trends observed in similar molecules.

Table 1: Physical and Thermochemical Properties of **3-Chlorobenzyl Chloride** and Related Compounds

Property	3-Chlorobenzyl Chloride (C ₇ H ₆ Cl ₂)	Benzyl Chloride (C ₇ H ₇ Cl)	1,3-Dichlorobenzene (C ₆ H ₄ Cl ₂)
CAS Number	620-20-2[1][2][3][4][5][6][7]	100-44-7[8][9]	541-73-1
Molecular Weight (g/mol)	161.03[1][2][3][4][6][7]	126.58[8][9]	147.00
Boiling Point (°C)	215-216[1]	179.4	173
Density (g/mL at 25°C)	1.270[5]	1.100	1.288
Enthalpy of Formation (liquid, kJ/mol)	Estimated: -50 to -70	-33 ± 3[8]	-23.9 ± 1.3
Standard Molar Entropy (liquid, J/mol·K)	Estimated: 230-250	~240	~218
Heat Capacity (liquid, J/mol·K)	Estimated: 190-210	182.4[8]	~160

Disclaimer: Estimated values for **3-Chlorobenzyl chloride** are derived from comparative analysis of benzyl chloride and dichlorobenzene isomers and should be used as a guideline pending experimental verification.

Experimental and Computational Protocols

The determination of precise thermochemical data relies on established experimental techniques and is increasingly supplemented by computational methods.

Experimental Methodologies

1. Combustion Calorimetry: This is the primary method for determining the enthalpy of formation of organic compounds, including organochlorine compounds.

- Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (bomb). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.
- Apparatus: A bomb calorimeter, typically with a platinum or corrosion-resistant alloy lining to withstand the corrosive products of organochlorine combustion (e.g., HCl).
- Procedure:
 - The sample is placed in a crucible within the bomb.
 - A small amount of a reducing agent solution (e.g., hydrazine dihydrochloride) may be added to ensure all chlorine is converted to chloride ions.
 - The bomb is sealed, pressurized with oxygen, and placed in a calorimeter with a known volume of water.
 - The sample is ignited, and the temperature change of the water is recorded.
 - The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
 - The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

2. Differential Scanning Calorimetry (DSC): This technique is used to measure heat capacity and enthalpies of phase transitions.

- Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
- Procedure: A small, encapsulated sample is heated at a controlled rate, and the heat flow to the sample is compared to that of an empty reference pan. This allows for the determination of the heat capacity at constant pressure (C_p).

Computational Methodologies

Computational quantum chemistry methods are powerful tools for predicting thermochemical properties.

- Ab initio and Density Functional Theory (DFT) Calculations: Methods like G3, G4, and various DFT functionals (e.g., B3LYP) can be used to calculate the electronic energy of a molecule.
- Procedure:
 - The 3D molecular structure of **3-Chlorobenzyl chloride** is optimized to find its lowest energy conformation.
 - Vibrational frequency calculations are performed to confirm the structure is a true minimum and to obtain zero-point vibrational energy and thermal corrections.
 - The enthalpy of formation, entropy, and heat capacity can then be calculated using statistical mechanics principles. These calculated values can be benchmarked against experimental data for related compounds to assess their accuracy.

Chemical Reactivity and Synthesis

Understanding the chemical reactivity of **3-Chlorobenzyl chloride** is crucial for its application in synthesis.

Hydrolysis of 3-Chlorobenzyl Chloride

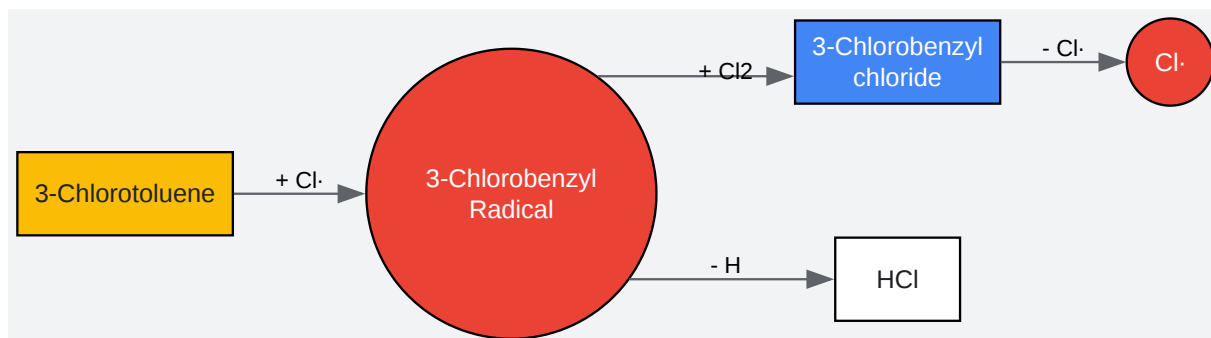
A key reaction of benzyl chlorides is hydrolysis to form the corresponding benzyl alcohol. This reaction can proceed through two primary mechanisms: S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution). The predominant pathway is influenced by factors such as the solvent and the concentration of the nucleophile.^[10]

The benzylic carbocation intermediate in the S_N1 pathway is stabilized by resonance with the aromatic ring, making this a favorable route, especially in polar protic solvents like water.^[10]

Hydrolysis mechanisms of **3-Chlorobenzyl chloride**.

Synthesis of 3-Chlorobenzyl Chloride

3-Chlorobenzyl chloride is typically synthesized from 3-chlorotoluene via free-radical chlorination of the methyl group. This reaction is initiated by UV light.



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Free-radical synthesis of **3-Chlorobenzyl chloride**.

Conclusion

This technical guide has compiled and estimated the core thermochemical data for **3-Chlorobenzyl chloride**, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. While direct experimental values for some properties remain to be determined, the comparative data from benzyl chloride and dichlorobenzene isomers offer a solid foundation for understanding the thermodynamic behavior of this important chemical intermediate. The outlined experimental and computational protocols provide a roadmap for future studies to refine these values. Furthermore, the elucidation of its primary reaction and synthesis pathways offers critical insight for its practical application.

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